molecular formula C10H14N4OS B6453685 1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide CAS No. 2548974-97-4

1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide

Cat. No.: B6453685
CAS No.: 2548974-97-4
M. Wt: 238.31 g/mol
InChI Key: DICPUDHQCZDCBZ-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide is a heterocyclic organic compound featuring a pyrrolidine ring substituted at position 2 with a carboxamide group and at position 4 of a pyrimidine ring bearing a methylsulfanyl (-SMe) substituent. This structural framework confers unique physicochemical properties, including moderate lipophilicity (due to the methylsulfanyl group) and conformational flexibility (from the pyrrolidine ring).

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c1-16-10-12-5-4-8(13-10)14-6-2-3-7(14)9(11)15/h4-5,7H,2-3,6H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICPUDHQCZDCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and methylthiol.

    Substitution Reactions:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the pyrimidine and pyrrolidine rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents on Pyrimidine Ring System Functional Group Key Differences
1-[2-(Methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide Pyrimidine + pyrrolidine 2-methylsulfanyl Pyrrolidine Carboxamide Reference compound
N-(Pyrimidin-2-yl)pyrrolidine-2-carboxamide Pyrimidine + pyrrolidine None at position 2 Pyrrolidine Carboxamide Lacks methylsulfanyl group
1-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine + piperidine 2-methylsulfanyl, 5-bromo Piperidine Carboxamide Bromine substitution; piperidine ring
1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine Pyrimidine + cyclopropane 2-methylsulfanyl Cyclopropane Amine Cyclopropane ring instead of pyrrolidine
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid Thienopyrimidine + pyrrolidine Fused thiophene ring Pyrrolidine Carboxylic acid Thienopyrimidine core; carboxylic acid

Key Observations:

Methylsulfanyl Group : The -SMe group in the target compound enhances lipophilicity compared to analogs lacking this substituent (e.g., N-(pyrimidin-2-yl)pyrrolidine-2-carboxamide) . This may improve membrane permeability and target engagement.

Ring System: Pyrrolidine vs. Cyclopropane vs. Pyrrolidine: The cyclopropane analog () exhibits higher rigidity, which may reduce metabolic stability compared to the pyrrolidine-based compound .

Functional Groups: Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound offers better hydrolytic stability than the carboxylic acid derivative (), which is prone to ionization at physiological pH .

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